molecular formula C₃H₂D₅IO₂ B1156544 Glyceryl-d5 Iodide

Glyceryl-d5 Iodide

Cat. No.: B1156544
M. Wt: 207.02
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceryl-d5 Iodide is a deuterated organic iodide ester, where five hydrogen atoms in the glycerol backbone are replaced with deuterium (²H). This isotopic labeling modifies its physicochemical properties, making it valuable in research applications such as nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies .

Properties

Molecular Formula

C₃H₂D₅IO₂

Molecular Weight

207.02

Synonyms

3-Iodo-1,2-propanediol-d5;  1-Iodo-2,3-dihydroxypropane-d5;  1-Iodo-2,3-propanediol-d5;  3-Iodo-1,2-dihydroxypropane-d5;  3-Iodo-1,2-propanediol-d5;  Alival-d5;  DL-Glycerol Iodohydrin-d5;  Glycerol α-Iodohydrin-d5;  Glycerol-d5 α-Monoiodohydrin;  dl-1-Deoxy-

Origin of Product

United States

Comparison with Similar Compounds

Glyceryl Iodide (Non-Deuterated)

Structural Similarities : Both compounds share the glycerol-iodide ester backbone.
Key Differences :

  • Molecular Weight : Glyceryl-d5 Iodide has a higher molecular weight due to deuterium substitution (approximately +5 atomic mass units).
  • Stability : Deuterium forms stronger C–D bonds compared to C–H, reducing reaction rates (kinetic isotope effect). Hydrolysis of the ester group in this compound is slower than in Glyceryl Iodide .
  • Solubility : Deuterated compounds often exhibit lower water solubility due to stronger hydrogen bonding with deuterium .
  • Analytical Utility: this compound is preferred in mass spectrometry and NMR for isotopic tracing, whereas non-deuterated forms are used in synthetic chemistry .

Methyl Iodide (CH₃I)

Functional Similarities : Both are alkyl iodides with applications in organic synthesis.
Key Differences :

Property This compound Methyl Iodide
Structure Glycerol-based ester Simple alkyl halide
Volatility Low (ester group) High (volatile liquid)
Applications Isotopic tracing, NMR Methylation agent, atmospheric tracer
Toxicity Likely moderate (ester) High (neurotoxic, volatile)

Comparison with Functionally Similar Iodides

Potassium Iodide (KI)

Functional Similarities: Both contain iodide ions, but KI is an inorganic salt, while this compound is an organic ester. Key Differences:

Property This compound Potassium Iodide
Solubility Low in water (organic ester) High (1,430 g/L at 25°C)
Medical Use Research only Thyroid protection, expectorant
Side Effects Not documented Iodism (rash, salivary gland inflammation)

Copper Iodide (CuI)

Functional Similarities : Both are iodides with niche industrial roles.
Key Differences :

Property This compound Copper Iodide
Structure Organic ester Inorganic crystal (Cu⁺I⁻)
Applications Isotopic labeling Catalyst, cloud seeding
Reactivity Hydrolysis-prone Light-sensitive (decomposes to I₂)

Q & A

Q. How should extensive isotopic data be structured in publications to balance clarity and completeness?

  • Answer : Main text should highlight key findings (e.g., deuteration efficiency, stability thresholds), while raw spectra, chromatograms, and computational input files are archived in supplementary materials. Use interactive formats (e.g., Jupyter notebooks) for kinetic models. Adhere to journal-specific guidelines for referencing supplementary data within the main manuscript .

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